
1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethyl)cyclohexane is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a clear colorless to pale yellow liquid .
Physical And Chemical Properties Analysis
(Bromomethyl)cyclohexane is insoluble in water . It is a clear colorless to pale yellow liquid . More specific physical and chemical properties like melting point, boiling point, etc., are not available in my current knowledge base.Wissenschaftliche Forschungsanwendungen
Synthetic Route to Hydrofluorene Derivatives One application of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its use in the synthesis of hydrofluorene derivatives, as described by Banerjee et al. (2006). This synthesis is achieved through a Pd(0)-catalyzed Heck reaction, leading to the production of 4a-substituted 1,1-dimethyl or 1-carbomethoxy-1-methyl hydrofluorenes. These compounds are prepared from Hagemann's ester via a series of steps including condensation, hydrolytic decarboxylation, and Wittig olefination, demonstrating the versatility of this compound in complex organic syntheses (Banerjee, Mukhopadhyay, Achari, & Banerjee, 2006).
Flame Retardant Properties Another significant application is related to the brominated derivative, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), primarily used as an additive flame retardant. Arsenault et al. (2008) explored the structure, thermal stabilities, and isomer characterization of TBECH, highlighting its importance in enhancing material safety against fire. This research provides insights into the thermal behavior and environmental stability of such brominated compounds, essential for their application in safety-critical materials (Arsenault, Lough, Marvin, et al., 2008).
Organic Transformations and Chemical Synthesis The compound's derivatives have been utilized in various organic transformations. For instance, Christl and Groetsch (2000) demonstrated its role in generating cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene through elimination reactions. This showcases the compound's utility in creating intermediates for further chemical synthesis, offering pathways to complex molecular structures (Christl & Groetsch, 2000).
Environmental Contamination Studies The presence and impact of brominated flame retardants, including derivatives of this compound, in the environment have also been a subject of research. For example, Tomy et al. (2008) identified the novel cycloaliphatic brominated flame retardant TBECH in Canadian Arctic beluga, highlighting concerns about the persistence and bioaccumulation of such compounds in marine ecosystems. This research underscores the importance of monitoring and understanding the environmental fate of synthetic flame retardants (Tomy, Pleskach, Arsenault, et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylidene)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUNLGPLXUIFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2868900.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
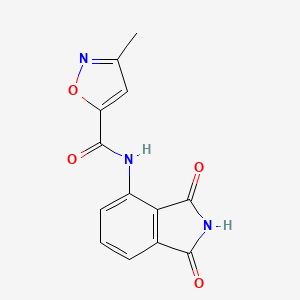
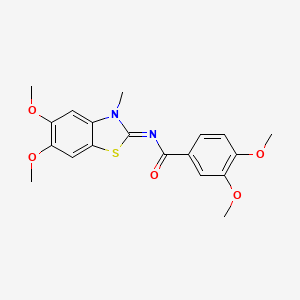

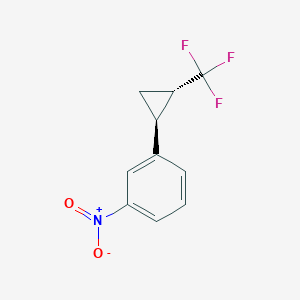
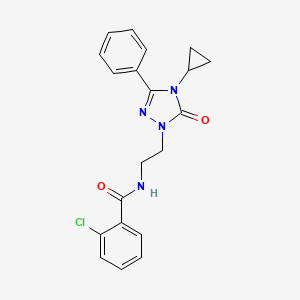
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
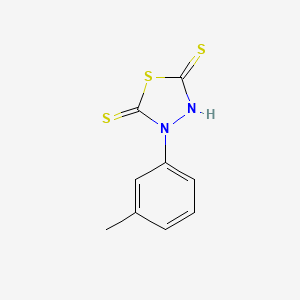
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2868914.png)
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
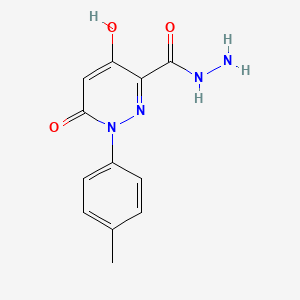
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2868919.png)